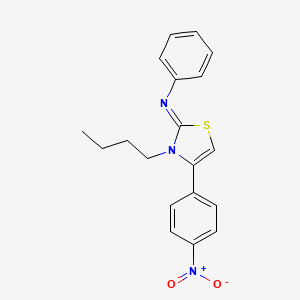

(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Description

(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a butyl group, a nitrophenyl group, and a phenyl group attached to the thiazole ring

Properties

IUPAC Name |

3-butyl-4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-3-13-21-18(15-9-11-17(12-10-15)22(23)24)14-25-19(21)20-16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJASLMAYUNTSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multiple steps. One common method starts with the preparation of 2-butyryl-5-nitro-phenol, which undergoes a substitution reaction with benzyl chloride. This intermediate is then subjected to a reduction reaction using sodium borohydride or potassium borohydride. The resulting product is chlorinated with thionyl chloride, followed by hydrogenation in the presence of a catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-butyl-4-(4-aminophenyl)-N-phenyl-1,3-thiazol-2-imine.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine exhibit notable antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can interact effectively with biological targets involved in oxidative stress and inflammation pathways .

Acetylcholinesterase Inhibition

The compound's thiazole moiety is associated with significant acetylcholinesterase inhibitory activity, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. In vitro studies have demonstrated that derivatives of thiazole compounds can inhibit acetylcholinesterase with promising efficacy, suggesting potential therapeutic applications in cognitive enhancement .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The results indicate effective inhibition against various bacterial strains and fungi, highlighting its potential as an antimicrobial agent .

Anticancer Potential

The anticancer properties of this compound have been explored through various assays against cancer cell lines. For instance, derivatives containing the thiazole structure have shown significant activity against estrogen receptor-positive breast cancer cells (MCF7), indicating a potential role in cancer therapy .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. These studies help predict the efficacy of the compound in inhibiting specific enzymes or receptors critical to disease processes .

Density Functional Theory (DFT) Analysis

DFT calculations have been employed to analyze the electronic properties and stability of the compound. These computational methods allow researchers to predict how structural modifications can enhance biological activity or reduce toxicity .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound shares structural similarities with (2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine and exhibits similar biological activities.

Ethyl 4-amino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-5-carboxylate: Another compound with a nitrophenyl group, used in pharmaceutical research.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(2Z)-3-butyl-4-(4-nitrophenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound through various research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with thiazole derivatives:

- Antifungal Activity : Thiazole derivatives have shown significant antifungal properties against various strains of fungi, including Candida albicans and Candida parapsilosis. For instance, a related thiazole compound demonstrated an MIC (Minimum Inhibitory Concentration) of 1.23 μg/mL against C. parapsilosis, comparable to established antifungal agents like ketoconazole .

- Antibacterial Activity : Thiazoles exhibit antibacterial effects against a range of bacterial species. Compounds with similar structures have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Anticancer Potential : Compounds within the thiazole class have been investigated for their anticancer properties. Studies indicate that certain thiazole derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and modulating cellular signaling pathways .

Case Study 1: Antifungal Efficacy

A series of thiazole derivatives were synthesized and tested for antifungal activity using a modified EUCAST protocol. Among the tested compounds, two showed remarkable stability and activity against C. albicans and C. parapsilosis. The dynamic analysis indicated strong interactions with the 14α-demethylase enzyme, crucial for fungal sterol biosynthesis .

Case Study 2: Anticancer Activity

In vitro studies on K562 leukemia cells demonstrated that thiazole derivatives could induce cell death through mitochondrial dysfunction. Notably, compounds with nitro substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, suggesting that electron-withdrawing groups may enhance biological activity by increasing cellular uptake or altering metabolic pathways .

Research Findings

Recent computational studies using Density Functional Theory (DFT) have provided insights into the electronic properties of thiazole derivatives, suggesting that molecular characteristics such as charge distribution and frontier orbital energies play a critical role in their biological activity .

Table 1: Biological Activities of Thiazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Compound 2d | Antifungal | Candida albicans | MIC = 1.23 μg/mL |

| Compound 2e | Antifungal | Candida parapsilosis | MIC = 1.23 μg/mL |

| Compound TSC-NO2 | Anticancer | K562 Cells | IC50 ≈ 10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.